molecular formula C25H20O6 B2530845 Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 618389-49-4

Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No. B2530845
CAS RN: 618389-49-4
M. Wt: 416.429
InChI Key: NYRHCSOWGFASHU-UHFFFAOYSA-N
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Description

The compound "Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate" is a complex organic molecule that appears to be related to a family of compounds that include various benzoate esters and derivatives. These compounds are often studied for their structural, thermochemical, and potential pharmaceutical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including esterification, coupling, and protective group chemistry. For instance, the synthesis of a novel curcumin ester involved spectroscopic analysis and theoretical calculations to confirm the structure of the synthesized compound . Similarly, the synthesis of a Schiff base derived from 1,2,4-triazole was achieved through condensation reactions . These methods could potentially be applied to the synthesis of "this compound," although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD) and spectroscopic methods like FT-IR, NMR, and mass spectrometry . Computational methods, including Density Functional Theory (DFT), are also employed to predict and confirm molecular geometries and vibrational frequencies . These analyses are crucial for understanding the three-dimensional conformation and electronic structure of the molecule, which are important for predicting reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives can be studied through various reactions, such as bromination, nitration, and acetylation . The substitution patterns and reaction conditions can significantly influence the products obtained. For example, 4-methoxybenzo[b]thiophene predominantly gave the 7-substituted product upon bromination and nitration . These reactions are indicative of the chemical behavior of the methoxybenzoate moiety under electrophilic aromatic substitution conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are influenced by their molecular structure. Thermochemical studies, including combustion calorimetry and thermogravimetry, provide insights into the enthalpies of formation and vaporization . The electronic properties, such as frontier orbitals and band gap energies, are determined using quantum mechanical methods, which are essential for understanding the molecule's potential pharmaceutical activity and reactivity . Additionally, the nonlinear optical (NLO) properties and thermodynamic characteristics of these compounds are investigated to assess their potential applications in materials science .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, closely related to the compound of interest, has been synthesized and structurally analyzed, providing insights into the chemical properties and potential applications of similar compounds (Howarth & Harris, 1968).

Enzymatic Interactions

  • A study on the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida revealed the enzyme's specificity for para-substituted benzoic acid derivatives, which may inform the design of targeted biochemical applications (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Analytical Chemistry Applications

  • An automated on-line column-switching HPLC-MS/MS method for measuring parabens and other environmental phenols in human milk could potentially be adapted for analyzing compounds like Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate in biological samples (Ye, Bishop, Needham, & Calafat, 2008).

Antimicrobial and Antitumor Properties

  • Compounds structurally related to the query, such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have been isolated from marine endophytic fungi and have shown moderate antitumor and antimicrobial activity, suggesting potential biomedical applications (Xia et al., 2011).

Photochemical Properties

  • The study of phenolic-type stabilizers, including compounds similar to the query molecule, in terms of their ability to generate and quench singlet molecular oxygen, informs their potential use in material science and photochemical applications (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Pharmaceutical Applications

  • Methyl 4-hydroxybenzoate, a compound with similarities to the query chemical, has been analyzed for its crystal structure and intermolecular interactions, providing valuable information for its use in pharmaceuticals as a preservative (Sharfalddin et al., 2020).

Mechanism of Action

The compound also contains a chromen-3-yl group, which is a structural motif found in many biologically active compounds. Chromen-3-yl derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitubercular properties .

properties

IUPAC Name

methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-16-3-5-17(6-4-16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-18(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRHCSOWGFASHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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